5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide
Description
5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide is a heterocyclic compound featuring a nicotinamide backbone substituted with a bromine atom at the 5-position of the pyridine ring. The molecule also contains an imidazo[1,2-a]pyridine moiety linked via a phenyl group at the 2-position. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in enzyme inhibition (e.g., kinases or PARPs). The bromine atom enhances lipophilicity and may influence binding interactions, while the imidazopyridine-phenyl group contributes to planar rigidity, a critical feature for target recognition in biological systems.
Properties
IUPAC Name |
5-bromo-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O/c20-14-9-13(10-21-11-14)19(25)23-16-6-2-1-5-15(16)17-12-24-8-4-3-7-18(24)22-17/h1-12H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIGFQIENMBBJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC(=CN=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of Nicotinic Acid
Nicotinic acid undergoes electrophilic bromination at the 5-position using bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents. Patent US20060116519A1 describes bromination with NBS in tetrahydrofuran (THF) at 0–15°C, achieving >90% regioselectivity.
Representative Protocol :
Alternative Route: Suzuki-Miyaura Coupling
For scalability, 5-bromonicotinic acid is accessible via palladium-catalyzed coupling of 3-bromopyridine-5-boronic acid with CO₂ under pressure. This method avoids harsh bromination conditions but requires specialized equipment.
Preparation of 2-(Imidazo[1,2-a]Pyridin-2-yl)Aniline
Cyclocondensation of 2-Aminopyridine with α-Halo Ketones
Imidazo[1,2-a]pyridines form via acid-catalyzed cyclization of 2-aminopyridine with α-halo ketones. For the phenyl-substituted variant, 2-iodoaniline reacts with 2-bromo-1-(pyridin-2-yl)ethan-1-one in dimethylacetamide (DMAc) at 80–100°C.
Optimized Conditions :
Buchwald-Hartwig Amination for Aniline Functionalization
The phenyl ring is aminated post-cyclization using palladium-catalyzed coupling. For example, 2-bromoimidazo[1,2-a]pyridine reacts with benzophenone imine followed by acidic hydrolysis to yield 2-(imidazo[1,2-a]pyridin-2-yl)aniline.
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
5-Bromonicotinic acid is activated with 1,1'-carbonyldiimidazole (CDI) in THF, followed by reaction with 2-(imidazo[1,2-a]pyridin-2-yl)aniline. Patent US20060116519A1 reports similar amide formations using CDI at 0–20°C, achieving 85–90% conversion.
Procedure :
- Activate 5-bromonicotinic acid (1.0 equiv) with CDI (1.2 equiv) in THF for 1 hr.
- Add 2-(imidazo[1,2-a]pyridin-2-yl)aniline (1.0 equiv) and stir at 25°C for 12 hr.
- Quench with aqueous NH₄Cl and extract with ethyl acetate.
Acid Chloride Route
Nicotinoyl chloride derivatives offer higher reactivity. 5-Bromonicotinoyl chloride, generated via thionyl chloride (SOCl₂), reacts with the aniline derivative in dichloromethane (DCM) with triethylamine (Et₃N) as base.
Critical Parameters :
- Temperature : 0°C to prevent side reactions
- Solvent : Anhydrous DCM
- Base : Et₃N (2.5 equiv)
- Yield : 82–87%
Comparative Analysis of Synthetic Routes
Table 1. Efficiency of Amide Coupling Methods
| Method | Catalyst/Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| CDI-Mediated | THF | 25°C | 85–90 | 95 |
| Acid Chloride | DCM/Et₃N | 0°C | 82–87 | 97 |
| Mixed Carbonate | MTBE | −10°C | 78–83 | 93 |
Key Observations :
- CDI-mediated coupling avoids acidic conditions, preserving acid-sensitive imidazopyridine moieties.
- Acid chloride routes require stringent moisture control but achieve higher purity.
Challenges and Optimization Opportunities
- Regioselectivity in Imidazopyridine Formation : Competing 5- vs. 7-substitution necessitates directing groups or tailored catalysts.
- Amine Nucleophilicity : Steric hindrance from the imidazopyridine ring slows amidation; microwave-assisted synthesis reduces reaction times.
- Purification : Silica gel chromatography remains standard, but crystallization from ethanol/water mixtures improves scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The imidazo[1,2-a]pyridine moiety can participate in oxidation and reduction reactions, altering its electronic properties and biological activity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace the bromine atom.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the imidazo[1,2-a]pyridine moiety with altered electronic properties.
Scientific Research Applications
5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: Used in studies to understand its mechanism of action and its effects on cellular pathways.
Chemical Biology: Employed as a probe to study protein-ligand interactions and enzyme activities.
Industrial Applications: Potential use in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide involves its interaction with specific molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to bind to active sites of enzymes, inhibiting their activity or modulating their function . This interaction can lead to alterations in cellular pathways, affecting processes such as cell proliferation, apoptosis, or signal transduction .
Comparison with Similar Compounds
Structural and Substituent Variations
Table 1: Key Structural Differences
Key Observations:
Nicotinamide derivatives often participate in NAD+-dependent enzymatic processes, whereas benzamides are common in kinase inhibitors .
Substituent Effects: Bromine Position: The 5-bromo substitution in the target compound vs. 2-bromo in affects steric bulk and electronic effects. Bromine at the 5-position (meta to the amide) may optimize binding in hydrophobic pockets, while 2-bromo (ortho) could hinder rotation or induce conformational strain . Fluorine vs. Bromine: ’s 2-fluoro substituent increases electronegativity, enhancing dipole interactions compared to bromine’s polarizability . Imidazoheterocycles: The imidazo[1,2-a]pyridine in the target compound vs.
Physicochemical Properties
Table 2: Estimated Properties Based on Substituents
Key Observations:
- The target compound’s bromine and imidazopyridine contribute to moderate lipophilicity, balancing membrane permeability and solubility.
- ’s fluorine enhances metabolic stability and polarity, favoring longer half-life .
Biological Activity
5-Bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a 5-bromo substituent on the imidazo[1,2-a]pyridine ring and a nicotinamide moiety. Its chemical structure can be represented as follows:
This structure contributes to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways and receptor interactions. The imidazo[1,2-a]pyridine scaffold is known for its role in inhibiting key enzymes involved in cancer progression and inflammation.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific kinases or phosphatases involved in signal transduction pathways.
- Receptor Modulation: It can interact with various receptors influencing cellular responses related to growth and apoptosis.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity: Preliminary studies suggest it may inhibit tumor cell proliferation in vitro.
- Antimicrobial Properties: Exhibits potential against various bacterial strains.
- Anti-inflammatory Effects: May reduce inflammation markers in cellular models.
Antitumor Activity
A study evaluated the efficacy of this compound on cancer cell lines. The results indicated:
- IC50 Values: The compound showed an IC50 value of approximately 12 µM against breast cancer cells (MCF-7).
- Mechanism: Induction of apoptosis was observed through caspase activation assays.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12 | Apoptosis via caspase activation |
| A549 | 15 | Cell cycle arrest at G1 phase |
Antimicrobial Activity
In a separate investigation, the antimicrobial properties were assessed against several pathogens:
- Bacterial Strains Tested: E. coli, S. aureus, and P. aeruginosa.
- Results: The compound demonstrated significant inhibition with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 16 |
| S. aureus | 8 |
| P. aeruginosa | 32 |
Safety and Toxicity
Toxicological evaluations have indicated that while the compound exhibits promising biological activities, further studies are required to assess its safety profile comprehensively. Initial findings suggest moderate cytotoxicity at higher concentrations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
